methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has been extensively studied for its potential application in scientific research. It belongs to the thiazolidinedione class of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, it has been shown to activate PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
Methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, it has been shown to exhibit anti-inflammatory effects and to have potential applications in the treatment of inflammatory diseases. It has also been shown to exhibit neuroprotective effects and to have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to exhibit a range of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Future Directions
There are several future directions for the study of Methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One potential direction is the further study of its potential applications in the treatment of diabetes and cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of neurological disorders. Finally, there is a need for the development of more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of Methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the condensation of 4-(naphthalen-1-ylmethoxy)benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to form the thiazolidinedione ring. The final step involves the methylation of the thiazolidinedione nitrogen with methyl iodide.
Scientific Research Applications
Methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to exhibit a range of potential applications in scientific research. It has been studied for its potential use as an anti-inflammatory agent, as well as for its potential in the treatment of diabetes and cancer. Additionally, it has been shown to exhibit neuroprotective effects and to have potential applications in the treatment of neurological disorders.
properties
Molecular Formula |
C24H19NO5S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-[(5E)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C24H19NO5S/c1-29-22(26)14-25-23(27)21(31-24(25)28)13-16-9-11-19(12-10-16)30-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-13H,14-15H2,1H3/b21-13+ |
InChI Key |
FVIMBPVIAIUCQK-FYJGNVAPSA-N |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/SC1=O |
SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)SC1=O |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)SC1=O |
Origin of Product |
United States |
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